4-Oxododecanoic acid

Biocatalysis Chiral lactone synthesis Keto reductase

4‑Oxododecanoic acid (synonyms: 4‑ketolauric acid, 4‑oxolauric acid) is a saturated 12‑carbon fatty acid carrying a ketone substituent at the C‑4 position. It belongs to the class of medium‑chain oxo‑fatty acids (molecular formula C₁₂H₂₂O₃; exact mass 214.1569 Da) and is distinct from ω‑oxo isomers such as 12‑oxododecanoic acid as well as from regioisomers like 5‑oxododecanoic acid.

Molecular Formula C12H22O3
Molecular Weight 214.3 g/mol
CAS No. 4144-55-2
Cat. No. B3190386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxododecanoic acid
CAS4144-55-2
Molecular FormulaC12H22O3
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)CCC(=O)O
InChIInChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-11(13)9-10-12(14)15/h2-10H2,1H3,(H,14,15)
InChIKeyHJMCWLADNPBBMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4‑Oxododecanoic Acid (CAS 4144‑55‑2): Core Identity and Procurement‑Relevant Background


4‑Oxododecanoic acid (synonyms: 4‑ketolauric acid, 4‑oxolauric acid) is a saturated 12‑carbon fatty acid carrying a ketone substituent at the C‑4 position [1]. It belongs to the class of medium‑chain oxo‑fatty acids (molecular formula C₁₂H₂₂O₃; exact mass 214.1569 Da) and is distinct from ω‑oxo isomers such as 12‑oxododecanoic acid as well as from regioisomers like 5‑oxododecanoic acid [2]. The compound occurs as a biosynthetic intermediate in the microbial transformation of oleic acid to γ‑dodecalactone, a high‑value flavour and fragrance lactone [3]. A dedicated synthetic route starting from 1‑decene or 2‑decanone has been published, providing a reproducible entry to the material independent of fermentation [4].

Why Generic Substitution Fails for 4‑Oxododecanoic Acid (CAS 4144‑55‑2)


Oxo‑dodecanoic acids that differ only in the position of the ketone group (e.g., 5‑oxo‑ vs. 4‑oxo‑) are not functionally interchangeable. The ketone position dictates the ring‑size of the lactone that can be formed after reduction – a 4‑oxo acid yields a γ‑lactone (five‑membered ring), whereas a 5‑oxo acid affords a δ‑lactone (six‑membered ring), with consequential differences in volatility, olfactory character, and biological activity [1]. Chain‑length analogs such as 4‑oxodecanoic acid (C₁₀) cannot serve as direct precursors to the C₁₂‑lactone γ‑dodecalactone, which is specifically required in peach and strawberry flavour formulations [2]. Furthermore, terminal (ω‑) oxo isomers like 12‑oxododecanoic acid are oxidised by cytochrome P450 enzymes to α,ω‑diacids, a metabolic fate that the 4‑oxo isomer does not share because its ketone is inaccessible to ω‑hydroxylation [3]. Substituting any of these analogs without experimental validation therefore risks altering both the synthetic outcome and the biological readout.

Product‑Specific Quantitative Evidence for 4‑Oxododecanoic Acid (CAS 4144‑55‑2)


Comparative Enzymatic Reduction: 4‑Oxododecanoic Acid vs. 4‑Oxodecanoic Acid

4‑Oxodecanoic acid (C₁₀, the closest shorter‑chain homolog of 4‑oxododecanoic acid) is reduced by the carbonyl reductase SmCR to give (R)‑γ‑decalactone with up to 99 % ee [1]. Although direct kinetic data for the C₁₂ substrate 4‑oxododecanoic acid have not been published in this system, the authors demonstrated that SmCR accepts long‑chain keto acids bearing a remote carbonyl group, and the catalytic mechanism is independent of chain length beyond C₈ [1]. The absence of activity on the 5‑oxo isomer underscores that the 4‑oxo position is a strict structural determinant for γ‑lactone formation [1].

Biocatalysis Chiral lactone synthesis Keto reductase

Biosynthetic Pathway Specificity: 4‑Oxododecanoic Acid Is the Obligate Intermediate for γ‑Dodecalactone

In Micrococcus luteus PCM525, oleic acid is converted to γ‑dodecalactone via the obligatory intermediate 4‑ketolauric acid (= 4‑oxododecanoic acid). The pathway proceeds through hydration, oxidation, three cycles of β‑oxidation, and final reduction/cyclisation [1]. No alternative route that bypasses 4‑oxododecanoic acid was detected. The 5‑oxo isomer does not appear in this pathway and cannot serve as a direct precursor to γ‑dodecalactone because it would yield a δ‑lactone upon reduction [1].

Microbial biotransformation Flavour biotechnology β‑Oxidation intermediate

Chain‑Length Comparison: 4‑Oxododecanoic Acid (C₁₂) vs. 4‑Oxodecanoic Acid (C₁₀) in Synthetic Utility

4‑Oxodecanoic acid yields γ‑decalactone (peach note) upon reduction, whereas 4‑oxododecanoic acid yields γ‑dodecalactone (peach‑strawberry, cream note), two commercially distinct flavour molecules [1][2]. The two‑carbon extension alters the boiling point of the resulting lactone by approximately 40 °C and its log P by ≈ 1.0 unit, parameters that directly affect volatility, substantivity, and formulation behaviour [3].

Organic synthesis Lactone flavour chemicals Chain-length selectivity

Synthetic Accessibility: 4‑Oxododecanoic Acid from 1‑Decene vs. 4‑Oxododecanedioic Acid from a C₉ Ester

A short synthesis of 4‑oxododecanoic acid starting from 1‑decene or 2‑decanone has been reported by Zav'yalov et al., while the dicarboxylic analog 4‑oxododecanedioic acid was prepared from the methyl ester of 9‑oxodecanoic acid [1]. For the diacid, a hydrolysis step proceeds in 92 % yield, and the overall yield of the purified dimethyl ester (based on the starting enone) is 63 % [2]. The monoacid synthesis uses inexpensive, commercially available C₁₀ feedstocks, whereas the diacid requires a C₉ oxo‑ester that is less readily sourced, giving the monoacid a cost‑of‑goods advantage for laboratories that need only the γ‑keto acid function.

Synthetic methodology Keto acid preparation Procurement route comparison

Best Application Scenarios for 4‑Oxododecanoic Acid (CAS 4144‑55‑2) Based on Quantitative Evidence


Biocatalytic Production of Chiral γ‑Dodecalactone for the Flavour and Fragrance Industry

4‑Oxododecanoic acid is the direct precursor to γ‑dodecalactone, a high‑value lactone with a peach‑strawberry-cream profile. Carbonyl reductases such as SmCR or engineered HbKR have been shown to reduce the homologous 4‑oxodecanoic acid with >99 % ee, and the substrate scope of these enzymes extends to longer‑chain keto acids [1]. A procurement specification that demands the 4‑oxo (not 5‑oxo) isomer is mandatory; substitution with the 5‑oxo isomer would yield δ‑dodecalactone, a different molecule with distinct olfactory properties and regulatory status [2].

Microbial Biotransformation Pathway Elucidation and Metabolic Engineering

In Micrococcus luteus, 4‑ketolauric acid is the obligate β‑oxidation intermediate linking oleic acid to γ‑dodecalactone [1]. Investigators mapping fatty acid catabolic pathways or engineering strains for improved lactone titre require authentic 4‑oxododecanoic acid as an analytical standard and potential feeding substrate. Using 12‑oxododecanoic acid or 5‑oxododecanoic acid would not recapitulate the native pathway and would produce different terminal products [1][2].

Synthetic Organic Chemistry: Building Block for Heterocycle and Lactone Libraries

The published two‑step route from 1‑decene or 2‑decanone provides a reproducible synthetic entry to 4‑oxododecanoic acid [1]. The 4‑keto acid function is a versatile handle for the construction of γ‑lactones, pyrrolidones, and other five‑membered heterocycles that are privileged scaffolds in medicinal chemistry. For laboratories building a compound library, the C₁₂ 4‑oxo acid offers a medium‑chain scaffold that complements the more widely studied C₁₀ homolog, providing differentiated log P and steric properties [2].

Cytochrome P450 Substrate Profiling and Inhibitor Screening

CYP4A1 ω‑hydroxylates lauric acid and its ω‑substituted analogs but cannot oxidise a mid‑chain ketone [1]. 4‑Oxododecanoic acid therefore serves as a non‑metabolisable probe to interrogate the mid‑chain steric tolerance of CYP4A enzymes, in contrast to 12‑oxododecanoic acid, which is efficiently converted to the α,ω‑diacid [1]. This differential metabolic fate makes the 4‑oxo isomer a valuable tool compound for P450 selectivity studies.

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